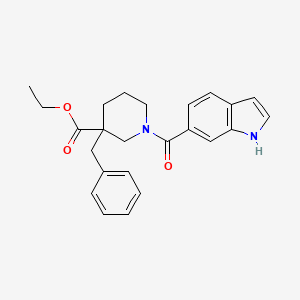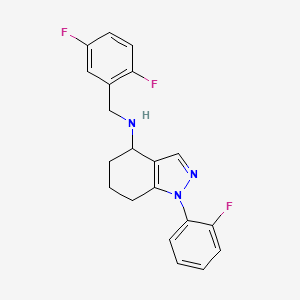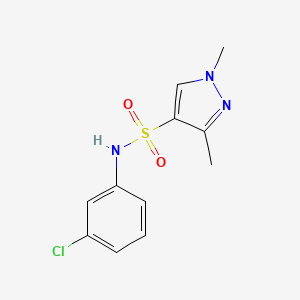
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system, which recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) in order to elicit an immune response. TLR4 signaling has been implicated in a variety of diseases, including sepsis, cancer, and autoimmune disorders. TAK-242 has shown promise as a potential therapeutic agent for these conditions.
Wirkmechanismus
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide selectively targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to reduce the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce tissue damage and improve organ function in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is its selectivity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other aspects of the immune system. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have good bioavailability and pharmacokinetics in animal models. However, there are some limitations to the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments. For example, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may have off-target effects on other signaling pathways, and its efficacy may vary depending on the specific disease model being studied.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in research and clinical settings. One area of interest is the use of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a treatment for sepsis, as this condition remains a major cause of morbidity and mortality worldwide. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may also have potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to investigate the potential off-target effects of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and to optimize its dosing and delivery.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves several steps, including the reaction of 3-chloroaniline with 2,4-pentanedione to form a pyrazole intermediate, which is then sulfonated and methylated. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models of sepsis, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation and improve survival rates. N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been investigated as a potential treatment for cancer, as TLR4 signaling has been implicated in tumor growth and metastasis. In addition, N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has shown promise as a treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-5-3-4-9(12)6-10/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJHYTZHAPNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
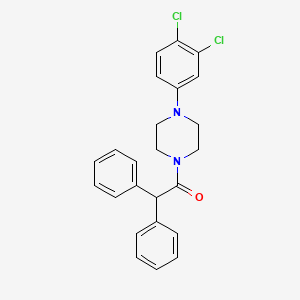
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
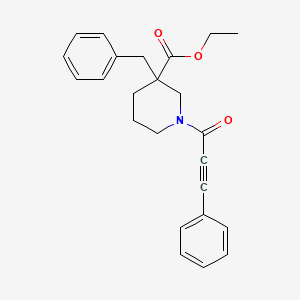
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
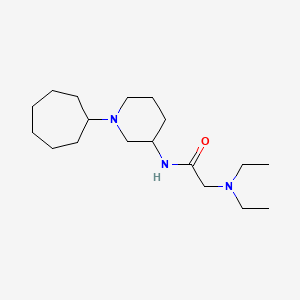
![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
